N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine
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Overview
Description
N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine is a compound with the chemical formula C₁₈H₂₀NO₆P This compound is a derivative of L-alanine, featuring a benzyloxycarbonyl group and a methoxy(phenyl)phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid or hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, including as a prodrug or in drug delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis. The methoxy(phenyl)phosphoryl group may interact with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
N-[(Benzyloxy)carbonyl]-L-cysteine: Similar in structure but contains a cysteine residue instead of alanine.
N-[(Benzyloxy)carbonyl]-L-proline: Contains a proline residue and is used as an enzyme inhibitor.
4-Nitrophenyl (3S)-3-({N-[(benzyloxy)carbonyl]-L-phenylalanyl}amino)-5-phenyl-1-pentanesulfonate: A derivative with a phenylalanyl residue and additional functional groups.
Uniqueness
N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine is unique due to its combination of a benzyloxycarbonyl protecting group and a methoxy(phenyl)phosphoryl group. This combination provides specific reactivity and stability, making it valuable in various synthetic and research applications.
Properties
CAS No. |
185521-30-6 |
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Molecular Formula |
C18H20NO6P |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
(2R)-3-[methoxy(phenyl)phosphoryl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C18H20NO6P/c1-24-26(23,15-10-6-3-7-11-15)13-16(17(20)21)19-18(22)25-12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,19,22)(H,20,21)/t16-,26?/m0/s1 |
InChI Key |
AHMPRMXUEOOKTP-AJWVYOOVSA-N |
Isomeric SMILES |
COP(=O)(C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
COP(=O)(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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